molecular formula C18H25NO B11849590 3-Butyl-4-pentylquinolin-2(1h)-one CAS No. 6017-89-6

3-Butyl-4-pentylquinolin-2(1h)-one

Cat. No.: B11849590
CAS No.: 6017-89-6
M. Wt: 271.4 g/mol
InChI Key: ATCCRPIRTOAMRQ-UHFFFAOYSA-N
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Description

3-Butyl-4-pentylquinolin-2(1h)-one: is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with butyl and pentyl substituents, which may influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-4-pentylquinolin-2(1h)-one can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically includes the following steps:

    Starting Materials: Aniline derivatives and ketones.

    Reaction Conditions: Acidic or basic catalysts, elevated temperatures.

    Procedure: The aniline derivative reacts with a ketone in the presence of a catalyst to form the quinoline core. Subsequent alkylation introduces the butyl and pentyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedländer synthesis with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-4-pentylquinolin-2(1h)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinoline N-oxide using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the quinoline ring to tetrahydroquinoline using reducing agents such as sodium borohydride.

    Substitution: Electrophilic substitution reactions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, elevated temperatures.

    Reduction: Sodium borohydride, methanol, room temperature.

    Substitution: Halogens, Lewis acids, solvents like dichloromethane.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

3-Butyl-4-pentylquinolin-2(1h)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Butyl-4-pentylquinolin-2(1h)-one depends on its specific biological target. For example, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved can vary based on the specific application and biological system.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    2-Methylquinoline: A methyl-substituted derivative.

    4-Phenylquinoline: A phenyl-substituted derivative.

Uniqueness

3-Butyl-4-pentylquinolin-2(1h)-one is unique due to its specific butyl and pentyl substituents, which may confer distinct chemical and biological properties compared to other quinoline derivatives. These substituents can influence the compound’s solubility, reactivity, and interaction with biological targets.

Properties

CAS No.

6017-89-6

Molecular Formula

C18H25NO

Molecular Weight

271.4 g/mol

IUPAC Name

3-butyl-4-pentyl-1H-quinolin-2-one

InChI

InChI=1S/C18H25NO/c1-3-5-7-11-14-15-12-8-9-13-17(15)19-18(20)16(14)10-6-4-2/h8-9,12-13H,3-7,10-11H2,1-2H3,(H,19,20)

InChI Key

ATCCRPIRTOAMRQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(C(=O)NC2=CC=CC=C21)CCCC

Origin of Product

United States

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